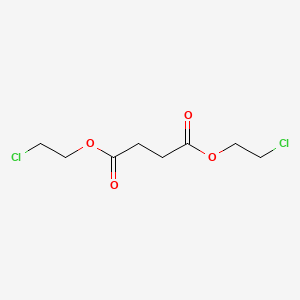

Bis(2-chloroethyl) butanedioate

Übersicht

Beschreibung

Bis(2-chloroethyl) butanedioate: is an organic compound with the molecular formula C8H12Cl2O4. It is an ester derived from butanedioic acid and 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) butanedioate can be synthesized through the esterification of butanedioic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, butanedioic acid and 2-chloroethanol, are mixed in the presence of an acid catalyst and heated to the appropriate temperature. The reaction mixture is then distilled to separate the ester product from any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines.

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and a base, resulting in the formation of butanedioic acid and 2-chloroethanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (for hydroxide substitution) and various amines (for amine substitution). These reactions are typically carried out in an aqueous or organic solvent.

Hydrolysis: Hydrolysis reactions are often performed using a strong base, such as sodium hydroxide, in an aqueous solution.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products include substituted esters and various organic compounds depending on the nucleophile used.

Hydrolysis: The major products are butanedioic acid and 2-chloroethanol.

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2-chloroethyl) butanedioate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of other esters, acids, and alcohols.

Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new pharmaceuticals and as a reagent in biochemical assays.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in industrial chemistry.

Wirkmechanismus

The mechanism of action of bis(2-chloroethyl) butanedioate involves its reactivity with nucleophiles. The chlorine atoms in the compound can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions and industrial processes.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and other proteins, through its reactive chlorine atoms. These interactions can lead to changes in cellular processes and biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Bis(2-chloroethyl) ether: Similar in structure but contains an ether linkage instead of an ester.

Bis(2-chloroethyl)amine: Contains an amine group instead of an ester.

Bis(2-chloroethyl)phosphate: Contains a phosphate group instead of an ester.

Uniqueness: Bis(2-chloroethyl) butanedioate is unique due to its ester linkage, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that contain different functional groups.

Biologische Aktivität

Bis(2-chloroethyl) butanedioate, also known as a derivative of mustard gas, has garnered attention due to its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications. This compound is characterized by its alkylating properties, which can lead to significant interactions with biological macromolecules, including DNA. Understanding its biological activity is crucial for both its potential therapeutic uses and the assessment of its risks.

- Chemical Formula : CHClO

- Molecular Weight : 227.09 g/mol

- Structure : The compound features two chloroethyl groups attached to a butanedioate backbone, contributing to its reactivity.

The primary mechanism of action for this compound involves:

- Alkylation of DNA : The chloroethyl groups can form highly reactive sulfonium ions, leading to the alkylation of nucleophilic sites on DNA, particularly guanine residues. This can result in the formation of DNA adducts and cross-linking, which is a significant contributor to its cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : Exposure to this compound can lead to oxidative stress through the depletion of intracellular antioxidants like glutathione, resulting in increased levels of ROS that contribute to cell death .

Cytotoxicity Studies

A variety of studies have examined the cytotoxic effects of this compound on different cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| K562 (human leukemia) | 5.0 | |

| SMMC-7721 (liver cancer) | 4.5 | |

| A549 (lung cancer) | 6.0 |

These values indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an antitumor agent.

Case Studies

- Antitumor Activity : A study reported that this compound and its derivatives showed promising antitumor activity against various cancer cell lines, with mechanisms involving DNA damage and apoptosis induction .

- Therapeutic Potential : Research into the development of new alkylating agents based on this compound has indicated that modifications could enhance selectivity and reduce off-target effects while maintaining efficacy against tumors .

Safety and Toxicology

While this compound shows potential therapeutic benefits, it is also associated with significant toxicity:

- Skin Irritation and Sensitization : Similar compounds have been shown to cause severe skin reactions upon exposure, emphasizing the need for careful handling and application in clinical settings .

- Long-term Effects : Chronic exposure may lead to carcinogenic effects due to its DNA-damaging properties. Studies indicate that alkylating agents can lead to mutations and malignancies over time .

Eigenschaften

IUPAC Name |

bis(2-chloroethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAPSSUUVWPWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)OCCCl)C(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287411 | |

| Record name | bis(2-chloroethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925-17-7 | |

| Record name | NSC50941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-chloroethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.